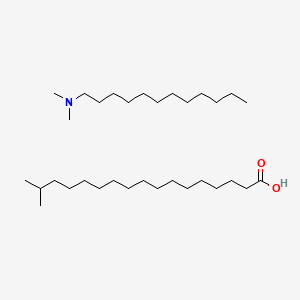
Dimethyllaurylamine isostearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It serves multiple functions, such as stabilizing emulsions, conditioning hair, and moisturizing skin . This compound is a combination of dimethyllaurylamine and isostearic acid, resulting in a versatile ingredient with various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyllaurylamine isostearate is synthesized through the reaction of dimethyllaurylamine with isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, dimethyllaurylamine and isostearic acid, are mixed in reactors equipped with heating and stirring mechanisms. The reaction is carried out under controlled conditions to maximize yield and purity. Post-reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyllaurylamine isostearate undergoes various chemical reactions, including oxidation, reduction, and substitution. One common reaction is the oxidation of dimethyllaurylamine to its corresponding amine oxide using hydrogen peroxide . This reaction is typically carried out under mild conditions and results in the formation of amine oxides, which are valuable in various applications.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: Various alkylating agents can be used to introduce different functional groups into the molecule, enhancing its properties for specific applications.
Major Products Formed
The major products formed from these reactions include amine oxides, which are highly polar and have strong hydrogen bonding tendencies. These properties make them useful in formulations requiring foam stability, viscosity control, and detergency .
Applications De Recherche Scientifique
Dimethyllaurylamine isostearate has a wide range of scientific research applications:
Mécanisme D'action
Dimethyllaurylamine isostearate exerts its effects primarily through its emollient and surfactant properties. It helps to stabilize emulsions by reducing the surface tension between oil and water phases, ensuring a uniform mixture . Additionally, it conditions hair by forming a protective layer that enhances shine and manageability . On the skin, it acts as a moisturizer by forming a barrier that prevents water loss, thereby maintaining hydration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isostearyl isostearate: Another emollient with similar moisturizing properties.
Isoamyl laurate: Used as a substitute in formulations requiring similar sensory and functional properties.
Coco-caprylate/caprate: Offers similar emollient properties but with different viscosity and spreading characteristics.
Uniqueness
Dimethyllaurylamine isostearate stands out due to its combination of dimethyllaurylamine and isostearic acid, which imparts unique properties such as enhanced stability in emulsions and improved conditioning effects on hair and skin . Its versatility in various applications, from cosmetics to industrial uses, highlights its importance in multiple fields.
Propriétés
Numéro CAS |
70729-87-2 |
|---|---|
Formule moléculaire |
C32H67NO2 |
Poids moléculaire |
497.9 g/mol |
Nom IUPAC |
N,N-dimethyldodecan-1-amine;16-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O2.C14H31N/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h17H,3-16H2,1-2H3,(H,19,20);4-14H2,1-3H3 |
Clé InChI |
HYXKNSUXBZRZIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(C)C.CC(C)CCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


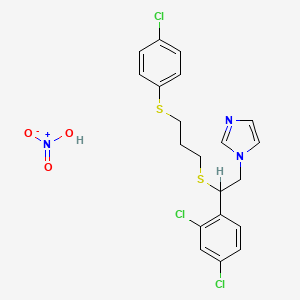
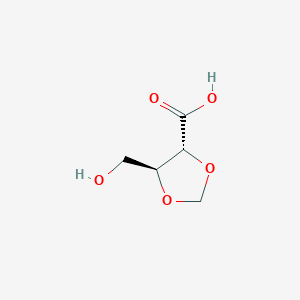
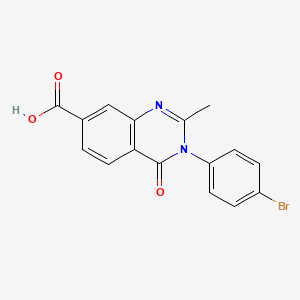
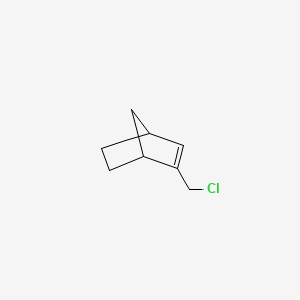
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
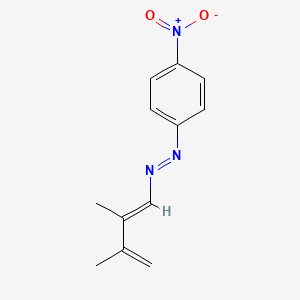
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
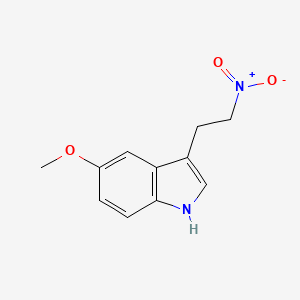
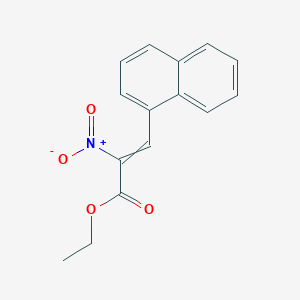
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)
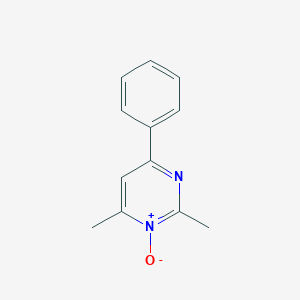
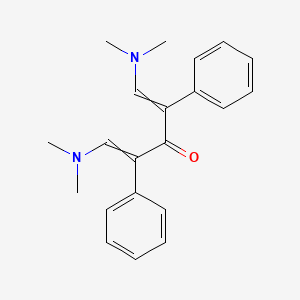
![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
